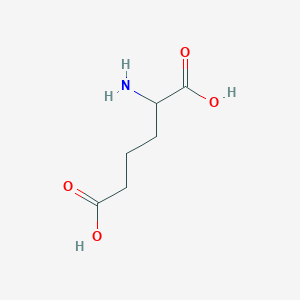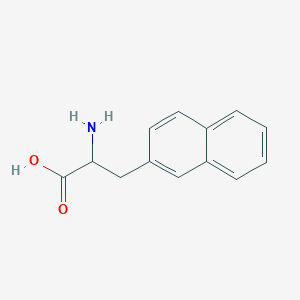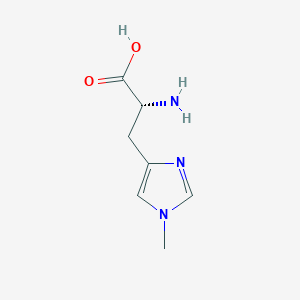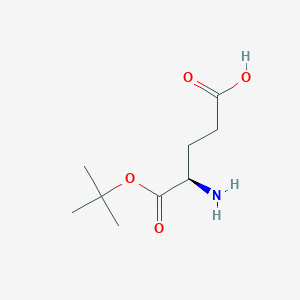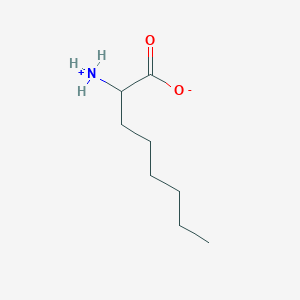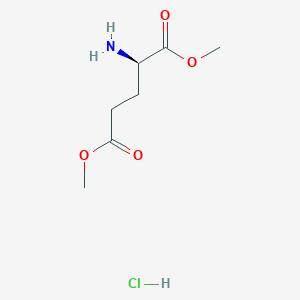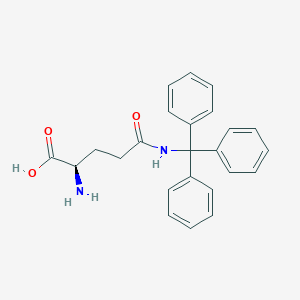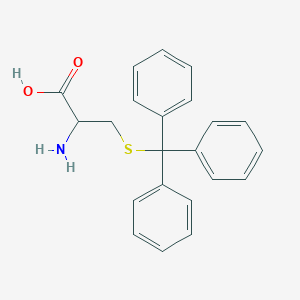
H-Cys(carbamoyl)-OH
Descripción general
Descripción
S-Carbamoyl-L-Cisteína es un derivado del aminoácido L-cisteína, caracterizado por la presencia de un grupo carbamoílo unido al átomo de azufre. Este compuesto tiene la fórmula molecular C4H8N2O3S y un peso molecular de 164.18 g/mol
Aplicaciones Científicas De Investigación
S-Carbamoyl-L-Cisteína tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como precursor en la síntesis de otros compuestos que contienen azufre.
Biología: Juega un papel en el estudio del metabolismo del azufre y la biología redox.
Medicina: Investigado por sus potenciales efectos terapéuticos, incluidas las propiedades antioxidantes y su papel en los procesos de desintoxicación.
Industria: Utilizado en la producción de productos farmacéuticos, cosméticos y aditivos alimentarios
Mecanismo De Acción
El mecanismo de acción de S-Carbamoyl-L-Cisteína involucra su capacidad de participar en reacciones redox y su papel como donante de azufre. Puede interactuar con varios objetivos moleculares, incluidas las enzimas involucradas en el metabolismo del azufre y la regulación redox. El grupo carbamoílo también puede modificar proteínas y péptidos, afectando su función y estabilidad .
Compuestos Similares:
L-Cisteína: Un aminoácido que contiene azufre que sirve como precursor de S-Carbamoyl-L-Cisteína.
N-Acetil-L-Cisteína: Otro derivado de L-cisteína con propiedades antioxidantes.
L-Metionina: Un aminoácido que contiene azufre involucrado en reacciones de metilación.
Unicidad: S-Carbamoyl-L-Cisteína es única debido a su grupo carbamoílo, que imparte propiedades químicas y reactividad distintas en comparación con otros aminoácidos que contienen azufre. Esto la hace valiosa en aplicaciones bioquímicas e industriales específicas .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of H-Cys(carbamoyl)-OH are largely influenced by its cysteine backbone. Cysteine is known for its versatility in proteins, thanks to its chemical plasticity . The carbamoyl group in this compound could potentially influence its interactions with other biomolecules, although specific interactions have not been extensively studied .
Cellular Effects
Cysteine, the parent compound, plays crucial roles in human pathologies
Molecular Mechanism
Given its structural similarity to cysteine, it may share some of cysteine’s mechanisms, such as involvement in redox reactions
Metabolic Pathways
Given its structural similarity to cysteine, it may be involved in similar metabolic pathways
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de S-Carbamoyl-L-Cisteína típicamente involucra los siguientes pasos:
Racemización: Conversión del ácido D-2-amino-Δ2-tiazolina-4-carboxílico (D-ATC) al ácido L-2-amino-Δ2-tiazolina-4-carboxílico (L-ATC) utilizando racemasa ATC.
Reacción de Apertura del Anillo: El L-ATC se somete a una reacción de apertura del anillo para formar N-carbamoyl-L-cisteína (L-NCC).
Hidrólisis: La L-NCC luego se hidroliza para producir S-Carbamoyl-L-Cisteína.
Métodos de Producción Industrial: La producción industrial de S-Carbamoyl-L-Cisteína a menudo involucra procesos de fermentación microbiana. Microorganismos como Escherichia coli están diseñados para sobreexpresar genes específicos que mejoran la biosíntesis de L-cisteína, que luego se convierte a S-Carbamoyl-L-Cisteína a través de reacciones enzimáticas .
Tipos de Reacciones:
Oxidación: S-Carbamoyl-L-Cisteína puede sufrir reacciones de oxidación, lo que lleva a la formación de enlaces disulfuro.
Reducción: Puede reducirse para formar L-cisteína.
Sustitución: El grupo carbamoílo puede ser sustituido por otros grupos funcionales en condiciones específicas.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, oxígeno.
Agentes Reductores: Ditiotreitol, tiorredoxina.
Reactivos de Sustitución: Diversos nucleófilos dependiendo del producto de sustitución deseado.
Principales Productos:
Oxidación: Derivados de cisteína unidos por disulfuro.
Reducción: L-cisteína.
Sustitución: Diversos derivados de cisteína sustituidos dependiendo del nucleófilo utilizado
Comparación Con Compuestos Similares
L-Cysteine: A sulfur-containing amino acid that serves as a precursor to S-Carbamoyl-L-Cysteine.
N-Acetyl-L-Cysteine: Another derivative of L-cysteine with antioxidant properties.
L-Methionine: A sulfur-containing amino acid involved in methylation reactions.
Uniqueness: S-Carbamoyl-L-Cysteine is unique due to its carbamoyl group, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids. This makes it valuable in specific biochemical and industrial applications .
Propiedades
IUPAC Name |
(2R)-2-amino-3-carbamoylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAUVDYBDJTJJP-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206063 | |
| Record name | S-Carbamylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2072-71-1, 5745-86-8 | |
| Record name | S-(Aminocarbonyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2072-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteinyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Carbamylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005745868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Carbamylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-cysteinyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1HSQ6VI39V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HSQ6VI39V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: S-carbamyl-L-cysteine is an amino acid derivative that acts as an intermediate in the biosynthesis of L-cysteine from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) in certain bacteria. [, , , ] This pathway is particularly relevant for microorganisms like Pseudomonas species. [, , ]
ANone: S-carbamyl-L-cysteine is generated from L-2-amino-Δ2-thiazoline-4-carboxylic acid (L-ATC) through the enzymatic action of L-ATC hydrolase. [, ] This enzyme catalyzes the ring opening hydrolysis of L-ATC, yielding S-carbamyl-L-cysteine. []
ANone: S-carbamyl-L-cysteine is subsequently converted to L-cysteine by the enzyme S-carbamyl-L-cysteine amidohydrolase. [, , ] This enzyme catalyzes the hydrolysis of the carbamoyl group from S-carbamyl-L-cysteine, releasing L-cysteine. []
ANone: Yes, research suggests that hydroxylamine can also facilitate the conversion of S-carbamyl-L-cysteine to L-cysteine. [, ] In fact, the rate of conversion in the presence of hydroxylamine has been observed to be faster than the enzymatic pathway. []
ANone: Yes, S-carbamyl-L-cysteine can be synthesized in the laboratory. One method involves the condensation reaction between L-cysteine hydrochloride and potassium cyanate in glacial acetic acid. []
ANone: Yes, S-carbamyl-L-cysteine has been identified as an inhibitor of S-adenosylmethionine synthetase in human lymphocytes. [] This enzyme plays a crucial role in various cellular processes, including methylation reactions. []
ANone: Inhibition of S-adenosylmethionine synthetase by S-carbamyl-L-cysteine leads to a reduction in S-adenosylmethionine levels in lymphocytes. [] Consequently, this reduction in S-adenosylmethionine can suppress the blastogenic response of lymphocytes to mitogens like the streptococcal M5 protein and phytohemagglutinin (PHA). []
ANone: S-carbamyl-L-cysteine has the molecular formula C4H8N2O3S and a molecular weight of 164.19 g/mol.
ANone: Yes, some studies have explored the antitumoral activity of S-carbamyl-L-cysteine and its derivatives. [, , ] For instance, the ethyl and chloroethyl derivatives of S-carbamyl-L-cysteine showed promising results in treating certain animal tumors. []
ANone: Research suggests that the mode of action of S-carbamyl-L-cysteine derivatives differs from conventional cytostatic drugs. [] This difference raises the possibility of S-carbamyl-L-cysteine derivatives exhibiting selective or surface activity against tumor cells. []
ANone: Yes, S-carbamyl-L-cysteine is formed when cyanate reacts with the sulfhydryl group of cysteine in a reaction that is reversible under specific conditions. [, ] This reaction has been employed to determine the concentration of cyanate in the blood. []
ANone: By measuring the amount of S-carbamyl-L-cysteine formed in the presence of excess cysteine and dithionite, researchers can indirectly determine the concentration of free cyanate in blood samples. [] This method has been used to study the pharmacokinetics of cyanate in patients with sickle cell disease. []
ANone: Yes, S-carbamyl-L-cysteine has been detected in heat-treated milk products. [] It is believed to be formed by the reaction of naturally occurring urea in milk with cysteine residues in milk proteins, particularly β-lactoglobulin, during the heating process. []
ANone: The impact of S-carbamyl-L-cysteine formation in heated milk on human health is not fully understood. Further research is needed to assess potential long-term effects.
ANone: Yes, S-carbamyl-L-cysteine can reversibly bind to the glutamine binding site of carbamyl phosphate synthetase by reacting with a specific sulfhydryl group. [] This interaction has provided insights into the structure and function of this enzyme. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



